2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine
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Overview
Description
2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine is a heterocyclic compound that features a fused bicyclic structure. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its significant biological and chemical properties. The presence of both pyridine and imidazole rings in its structure makes it a versatile scaffold in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyridine with α-bromoketones under reflux conditions in the presence of a base . Another approach involves the use of palladium-catalyzed cross-coupling reactions to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve solvent-free synthesis techniques to enhance yield and reduce environmental impact. These methods often utilize microwave irradiation or ultrasonic waves to accelerate the reaction process .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This compound also modulates signaling pathways, such as the phosphatidylinositol 3-kinase (PI3K) pathway, which is involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,2-a]pyrimidine
- Imidazo[1,2-a]pyrazine
- Imidazo[1,2-a]quinoline
Uniqueness
2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyrazine, this compound exhibits enhanced stability and reactivity, making it a valuable scaffold in drug discovery and development .
Properties
IUPAC Name |
2-pyridin-2-ylimidazo[1,2-a]pyridin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-9-4-5-12-15-11(8-16(12)7-9)10-3-1-2-6-14-10/h1-8H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYXOSFHDMJPBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN3C=C(C=CC3=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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